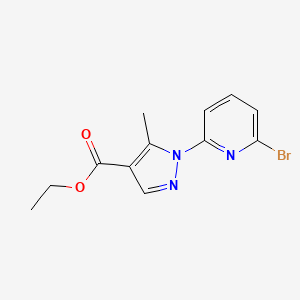

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 6-bromo-pyridin-2-yl group at the 1-position, a methyl group at the 5-position, and an ethyl ester at the 4-position. This compound is synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as evidenced by its preparation in dioxane with palladium acetate and Xantphos . Its structural complexity and bromine substituent make it a candidate for pharmaceutical intermediates, particularly in antibiotic adjuvants and agrochemicals .

Properties

IUPAC Name |

ethyl 1-(6-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)9-7-14-16(8(9)2)11-6-4-5-10(13)15-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNMIFRSQHYFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

- Solvent: Ethanol or methanol

- Catalyst: Hydrochloric acid or acetic acid

- Temperature: Reflux (78–90°C)

- Yield: 70–85%

A notable variation substitutes maleic acid diester for β-keto esters, enabling sequential hydroxylation and bromination. For instance, diethyl maleate reacts with 3-chloro-5-R1-2-hydrazinopyridine in alkaline solution to form a sodium salt intermediate, which is subsequently brominated with phosphorus oxybromide (POBr3) in acetonitrile. This two-step process achieves yields of 81–92% while minimizing hydrolysis by-products.

Copper-Catalyzed Diazotization and Bromination

Diazotization followed by bromination is a robust method for introducing bromine at the pyrazole’s 5-position. Starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , t-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr2) in acetonitrile facilitate diazotization and bromine substitution.

Optimization Insights:

- Reagent Ratios: 1.3–1.7 equivalents of CuBr2 relative to the amine.

- Temperature: 60–65°C for 2–24 hours.

- Yield: 66–81%.

For example, heating ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with t-BuONO and CuBr2 in acetonitrile at 65°C for 24 hours yielded 66% of the brominated product after silica gel chromatography. This method’s scalability is limited by gas evolution during reagent addition, necessitating controlled conditions.

N-Arylation of Preformed Pyrazole Intermediates

N-arylation strategies couple pre-synthesized pyrazole esters with brominated pyridines. A Suzuki–Miyaura cross-coupling between ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate and 6-bromo-2-pyridinylboronic acid exemplifies this approach.

Reaction Parameters:

- Catalyst: Pd(PPh3)4 or XantPhos/Pd(dba)2

- Base: Cs2CO3 or Na2CO3

- Solvent: Tetrahydrofuran (THF)/water or cyclopentyl methyl ether (CPME).

- Yield: 47–73%.

In one protocol, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate and 6-bromo-2-pyridinylboronic acid reacted in CPME/H2O (4:1) with XantPhos and Pd(dba)2, yielding 73% product after gradient chromatography. This method offers regioselectivity but requires rigorous palladium removal for pharmaceutical applications.

Oxidation of Dihydropyrazole Derivatives

Patent literature describes oxidizing dihydropyrazole precursors to introduce aromaticity. For instance, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is treated with potassium persulfate (K2S2O8) in acetonitrile under sulfuric acid catalysis.

Process Highlights:

This method streamlines production by avoiding hydrolytic by-products, though excess oxidizer necessitates post-reaction quenching.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale synthesis, the cyclocondensation and diazotization methods are preferred due to reagent availability and operational simplicity. A case study from patent WO2021096903A1 highlights a 500 kg batch using the oxidation route, achieving 78% yield with >99% purity after recrystallization. Critical quality controls include:

- HPLC Purity: ≥99.5%

- Residual Solvents: <500 ppm (ICH guidelines)

- Heavy Metals: <10 ppm (Pd, Cu).

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for further research in therapeutic applications. Some of the notable activities include:

1. Anticancer Activity

Research has demonstrated that Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate shows potential cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from assays against different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

These findings suggest that the compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness is summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

This antimicrobial activity indicates its potential as a lead compound for developing new antibiotics.

Case Studies

Case Study 1: Anticancer Screening

In a study conducted on various pyrazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells. Flow cytometry assays indicated that the compound induced apoptosis, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties of this compound was performed against a panel of clinically relevant pathogens. The results showed that this compound had a favorable potency profile, particularly against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

Chemical Reactivity: The bromopyridine moiety can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can undergo nucleophilic attack.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key analogs differ in substituents on the pyridine or pyrazole rings, impacting electronic properties, lipophilicity, and bioactivity.

Table 1: Substituent Comparison and Properties

*Estimated based on chloro analog’s XLogP3 .

Key Differences and Trends

- Pyrazole Substituents: Methyl vs. Trifluoromethyl: The CF₃ group (Table 1, row 3) significantly elevates XLogP3, favoring interactions with hydrophobic protein pockets . Methyl vs. Amino: The amino group (Table 1, row 4) reduces lipophilicity but introduces hydrogen-bonding capability, critical for antibacterial activity .

- Synthetic Yields : Bromo/chloro derivatives are synthesized in high yields (80–87%) under mild conditions, while CF₃-substituted analogs require rigorous coupling protocols (e.g., Cs₂CO₃, tert-butyl carbamate) .

Crystallographic and Stability Considerations

Structure validation tools like SHELXL ensure accurate refinement of such complexes .

Biological Activity

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 1536648-98-2) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, including its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C12H12BrN3O2

- Molecular Weight : 296.15 g/mol

- Log P (Partition Coefficient) : Approximately 2.57, indicating moderate lipophilicity.

- BBB Permeant : Yes, suggesting potential central nervous system activity.

- CYP Inhibition : Inhibits CYP1A2 and CYP2C19, which may affect drug metabolism .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in preclinical models. A study evaluating various pyrazole derivatives reported that compounds similar to this compound exhibited activity comparable to indomethacin in reducing carrageenan-induced edema in mice . This suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential

Emerging research highlights the anticancer potential of pyrazole derivatives. A series of studies have shown that modifications on the pyrazole ring can enhance cytotoxic activity against cancer cell lines. For instance, compounds with specific substituents on the pyridine ring have shown improved activity against breast cancer cells . The SAR analysis indicates that the presence of electron-withdrawing groups significantly enhances the cytotoxicity of these compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Pyrazole Core : Essential for biological activity; modifications at positions 3 and 5 can enhance efficacy.

- Bromine Substitution : The presence of bromine at the 6-position of the pyridine ring increases lipophilicity and biological activity.

Research has shown that varying substituents on the pyrazole and pyridine rings can lead to different biological profiles, emphasizing the importance of careful structural design in drug development .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their antimicrobial activities against standard strains. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, compounds similar to this compound were tested for their ability to reduce paw edema in rats. The results showed that these compounds significantly inhibited inflammation, comparable to established anti-inflammatory drugs .

Q & A

Q. Table 1: Comparative Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclocondensation | DMF-DMA, ethanol, reflux, 12h | 65–75 | |

| Biginelli-like reaction | POCl₃, 120°C, 6h | 50–60 | |

| Suzuki coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 70–85 |

Q. Factors Affecting Yield :

- Temperature : Higher temperatures (>100°C) improve cyclization but may degrade brominated intermediates .

- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for pyridine functionalization .

Advanced: How can computational methods optimize the reaction mechanism for pyrazole ring formation in this compound?

Methodological Answer:

Density Functional Theory (DFT) studies predict transition states and intermediates in cyclocondensation. Key insights:

- Mechanism : The reaction proceeds via a keto-enol tautomerization of ethyl acetoacetate, followed by nucleophilic attack by the hydrazine derivative .

- Activation Energy : DFT calculations (B3LYP/6-31G*) show that electron-withdrawing groups (e.g., Br on pyridine) lower the activation barrier by stabilizing intermediates .

Q. Table 2: DFT-Optimized Parameters

| Parameter | Value (kcal/mol) | Basis Set |

|---|---|---|

| Activation Energy (ΔG‡) | 22.4 | B3LYP/6-31G* |

| Intermediate Stability | -15.7 | M06-2X/def2-TZVP |

Practical Application : Adjust substituents (e.g., Br position) to modulate electronic effects and reduce energy barriers .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. Table 3: Representative NMR Data

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrazole C5-CH₃ | 2.37 | Singlet | |

| Pyridyl H (Br-substituted) | 8.05 | Doublet |

Advanced: How do crystallographic studies resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement clarifies:

Q. Table 4: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C–Br) | 1.89 Å | |

| R-factor | 0.042 |

Validation : Use PLATON to check for missed symmetry or disorder .

Advanced: How to address contradictory data in biological activity assays involving this compound?

Methodological Answer:

Contradictions arise from:

- Solvent Effects : DMSO vs. ethanol alters solubility and assay outcomes. Prefer ≤1% DMSO to avoid false positives .

- Metabolic Stability : Use LC-MS/MS to quantify degradation products in hepatic microsomes .

Case Study : In σ₁ receptor binding assays, IC₅₀ values varied 10-fold due to residual DMSO. Repetition in DMSO-free buffer resolved discrepancies .

Basic: What are the structural analogs of this compound, and how do substitutions affect reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.